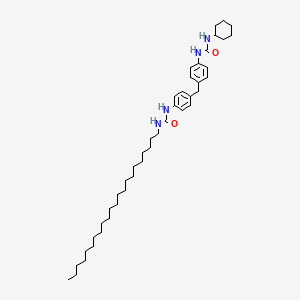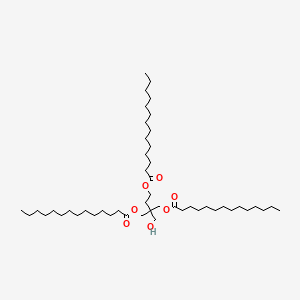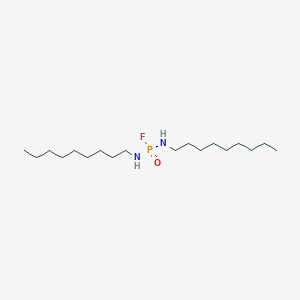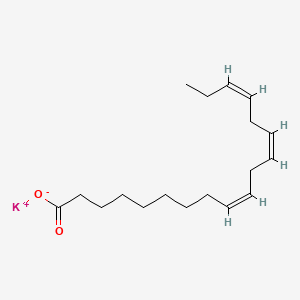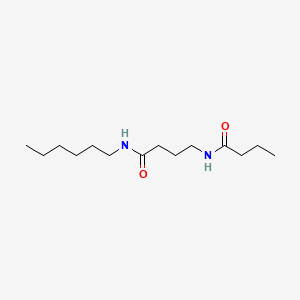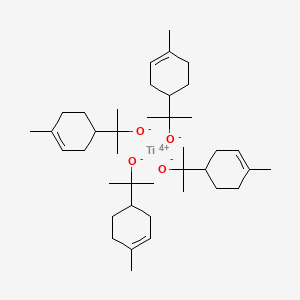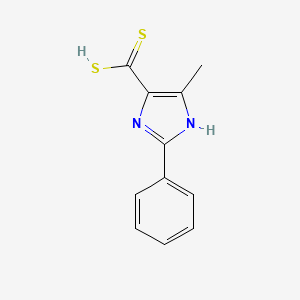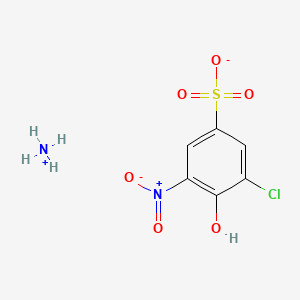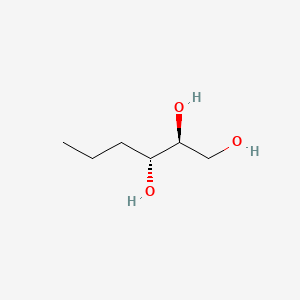
Einecs 285-802-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-DL-proline, compound with L-lysine, typically involves the reaction of DL-proline with L-lysine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous monitoring systems. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-oxo-DL-proline, compound with L-lysine, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-oxo-DL-proline, compound with L-lysine, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of certain medical conditions.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-oxo-DL-proline, compound with L-lysine, involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-oxo-DL-proline, compound with L-lysine, include:
- 5-oxo-DL-proline
- L-lysine
- Other amino acid derivatives
Uniqueness
What sets 5-oxo-DL-proline, compound with L-lysine, apart from similar compounds is its unique combination of properties and applications. The compound’s ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable substance in scientific research and industry .
Properties
CAS No. |
85153-23-7 |
|---|---|
Molecular Formula |
C11H21N3O5 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t5-;/m0./s1 |
InChI Key |
GSTSUZHIVMCRLR-JEDNCBNOSA-N |
Isomeric SMILES |
C1CC(=O)NC1C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


